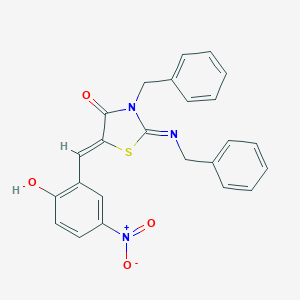![molecular formula C29H24ClN3OS B302511 7-(2-chlorophenyl)-10-[4-(dimethylamino)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302511.png)
7-(2-chlorophenyl)-10-[4-(dimethylamino)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chlorophenyl)-10-[4-(dimethylamino)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a synthetic compound with potential applications in scientific research. This compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 7-(2-chlorophenyl)-10-[4-(dimethylamino)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects for neurodegenerative diseases.
Biochemical and Physiological Effects:
7-(2-chlorophenyl)-10-[4-(dimethylamino)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2-chlorophenyl)-10-[4-(dimethylamino)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has several advantages and limitations for lab experiments. One advantage is that it can be synthesized by several methods, which allows for flexibility in experimental design. However, one limitation is that this compound may have limited solubility in certain solvents, which may affect its ability to be used in certain experiments.
Direcciones Futuras
There are several future directions for the study of 7-(2-chlorophenyl)-10-[4-(dimethylamino)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. One potential direction is to study its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its mechanism of action in greater detail to better understand its potential therapeutic effects. Additionally, further studies could be conducted to investigate the potential use of this compound in combination with other anti-cancer agents for the treatment of cancer.
Métodos De Síntesis
The synthesis of 7-(2-chlorophenyl)-10-[4-(dimethylamino)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been reported by several research groups. One of the most common methods involves the condensation of 2-chlorobenzoic acid with 4-(dimethylamino)benzaldehyde in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-aminothiophenol to yield the final product.
Aplicaciones Científicas De Investigación
7-(2-chlorophenyl)-10-[4-(dimethylamino)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has potential applications in scientific research. This compound has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Nombre del producto |
7-(2-chlorophenyl)-10-[4-(dimethylamino)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one |
|---|---|
Fórmula molecular |
C29H24ClN3OS |
Peso molecular |
498 g/mol |
Nombre IUPAC |
(14E)-11-(2-chlorophenyl)-14-[[4-(dimethylamino)phenyl]methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C29H24ClN3OS/c1-32(2)20-14-11-18(12-15-20)17-25-28(34)33-27(22-9-5-6-10-24(22)30)23-16-13-19-7-3-4-8-21(19)26(23)31-29(33)35-25/h3-12,14-15,17,27H,13,16H2,1-2H3/b25-17+ |
Clave InChI |
SCJYQZAFQRIIPF-KOEQRZSOSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302429.png)
![4-[Bis(6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302430.png)
![N-[3-[5-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide](/img/structure/B302434.png)
![N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide](/img/structure/B302436.png)
![N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B302437.png)
![N-{3-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B302438.png)
![N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B302440.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B302443.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B302445.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B302448.png)
![N-[3-(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B302451.png)
![4-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B302453.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B302458.png)